6-Tert-butyl-3-nitroquinolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-tert-butyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)8-4-5-10-9(6-8)12(16)11(7-14-10)15(17)18/h4-7H,1-3H3,(H,14,16) |
InChI Key |
IVOGIJMQZQAJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 6 Tert Butyl 3 Nitroquinolin 4 Ol
Detailed Reaction Mechanisms in Quinoline (B57606) Synthesis
The synthesis of the quinoline scaffold, the core of 6-tert-butyl-3-nitroquinolin-4-ol (B6207058), can be achieved through several classic named reactions, each with a distinct mechanism. These methods typically involve the condensation of anilines with carbonyl compounds followed by cyclization.
Gould-Jacobs Reaction: This method is particularly relevant for producing 4-hydroxyquinoline (B1666331) derivatives. The reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. nih.gov A nucleophilic attack from the amine onto the ester is followed by the loss of an alcohol molecule. nih.gov The resulting intermediate then undergoes a thermally induced 6-electron cyclization, which, after another elimination of alcohol, forms the quinoline ring. nih.gov The product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form. nih.gov Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline. nih.govacs.org
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters to produce quinolones. stackexchange.comnih.gov The reaction conditions determine the final product. Under kinetic control (lower temperatures), the aniline attacks the keto group, leading to a Schiff base intermediate that cyclizes to form a 4-hydroxyquinoline (which exists as the 4-quinolone). wikipedia.orgacs.org Under thermodynamic control (higher temperatures, around 140°C), the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to yield a 2-hydroxyquinoline (2-quinolone). wikipedia.org The mechanism involves keto-enol tautomerization steps and an electrocyclic ring closing as the rate-determining step. wikipedia.org
Skraup Synthesis: This is a vigorous, often exothermic reaction that produces quinoline itself. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgacs.org The mechanism starts with the dehydration of glycerol by sulfuric acid to form acrolein. acs.org The aniline then undergoes a 1,4-addition to the acrolein. acs.org This intermediate is cyclized under acidic conditions to form 1,2-dihydroquinoline, which is then oxidized by nitrobenzene to the final quinoline product. acs.org
Combes Synthesis: This reaction condenses anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines. nih.govwikipedia.org The mechanism begins with the formation of a Schiff base intermediate from the aniline and β-diketone. nih.gov This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the substituted quinoline. nih.govwikipedia.org
| Synthesis Method | Reactants | Primary Product Type | Key Mechanistic Steps |
| Gould-Jacobs | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | Condensation, 6-electron cyclization, Saponification, Decarboxylation nih.gov |
| Conrad-Limpach | Aniline + β-ketoester | 4-Hydroxyquinoline (kinetic) | Schiff base formation, Electrocyclic ring closing wikipedia.org |
| Knorr (variant) | Aniline + β-ketoester | 2-Hydroxyquinoline (thermodynamic) | β-ketoanilide formation, Cyclization wikipedia.org |
| Skraup | Aniline + Glycerol + Oxidizing Agent | Quinoline (unsubstituted) | Dehydration to acrolein, Michael addition, Cyclization, Oxidation acs.org |
| Combes | Aniline + β-diketone | 2,4-Disubstituted Quinoline | Schiff base formation, Acid-catalyzed annulation, Dehydration nih.gov |
Elucidation of Nitration Mechanisms (e.g., C-H Nitration, Radical Processes)
The introduction of a nitro group at the C-3 position of the 6-tert-butylquinolin-4-ol (B1592097) scaffold is a critical transformation. While electrophilic aromatic substitution is the most common nitration mechanism, its regioselectivity on the quinoline ring system is highly dependent on reaction conditions and the substrate's electronic properties.
Electrophilic C-H Nitration: In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the entire heterocyclic system towards electrophilic attack. Substitution, therefore, preferentially occurs on the less deactivated benzene (B151609) ring, typically yielding a mixture of 5- and 8-nitroquinolines. acs.orgresearchgate.net However, the synthesis of 3-nitroquinolines requires a different approach. For quinolin-4-one systems, the reactivity is altered. The keto tautomer (4-quinolone) behaves like an activated aromatic compound, and electrophilic substitution, including nitration, occurs selectively at the C-3 position. acs.org The mechanism for nitrating a related compound, 6-bromoquinolin-4-ol (B142416), involves reaction with nitric acid in propionic acid at elevated temperatures, which directly installs the nitro group at the 3-position. acs.org The general mechanism for electrophilic nitration involves the formation of a highly reactive nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst. stackexchange.comnih.govwikipedia.org This electrophile is then attacked by the electron-rich ring system to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. nih.govwikipedia.org
Radical Nitration Processes: Alternative, non-electrophilic pathways for nitration exist. A modern approach for the meta-nitration of pyridines and quinolines utilizes a dearomatization-rearomatization strategy involving a radical pathway. nih.gov In this method, tert-butyl nitrite (B80452) (TBN) can serve as a source for the electrophilic NO₂ radical. nih.gov The proposed mechanism involves the generation of the NO₂ radical, which then adds to an oxazino-pyridine intermediate. nih.gov This process highlights that radical mechanisms can achieve substitution patterns that are not favored under standard electrophilic conditions. nih.gov Another radical-based mechanism involves the reaction of phenols with tert-butyl nitrite, which proceeds through the formation of a resonance-stabilized phenoxyl radical and nitric oxide. The nitric oxide is rapidly oxidized to nitrogen dioxide, which then couples with the phenoxyl radical to achieve C-nitration. nih.gov Such pathways could be relevant for the nitration of the quinolin-4-ol scaffold under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution of Hydrogen (VNS) Pathways on Nitroquinolines
The presence of a strong electron-withdrawing nitro group at the C-3 position significantly activates the 6-tert-butylquinolin-4-ol ring system towards nucleophilic attack. This enables substitution reactions that would otherwise be difficult.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism, also known as the addition-elimination mechanism, is a primary pathway for nucleophilic substitution on activated aromatic rings. acs.orgacs.org It requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to it. acs.org The mechanism involves a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgacs.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. acs.orgwikipedia.org For a 3-nitroquinoline (B96883) system, a leaving group at the C-4 position would be highly activated for SNAr.
Vicarious Nucleophilic Substitution of Hydrogen (VNS): The VNS reaction is a powerful tool for the formal nucleophilic replacement of a hydrogen atom, which is not a conventional leaving group. nih.gov This reaction is characteristic of electron-deficient aromatic compounds, such as nitroquinolines. researchgate.net The VNS mechanism requires a nucleophile that possesses its own leaving group at the nucleophilic center (e.g., a carbanion derived from chloromethyl phenyl sulfone). nih.gov The reaction proceeds via the addition of this nucleophile to an electron-deficient position on the aromatic ring, forming a σ-adduct. nih.govacs.org This is followed by a base-induced β-elimination of the leaving group from the adduct, which generates a carbanion. nih.govacs.org Subsequent protonation during workup yields the substituted product. nih.gov
Studies on the amination of nitroquinolines via VNS have shown that 3-nitroquinoline reacts with 4-amino-1,2,4-triazole in the presence of a strong base (potassium tert-butoxide) to yield 4-amino-3-nitroquinoline. acs.org The substitution occurs predominantly at the C-4 position, which is ortho to the activating nitro group. acs.org This demonstrates the synthetic utility of VNS for functionalizing the C-4 position of the 3-nitroquinoline core.
Tautomeric Equilibria and Mechanistic Implications (e.g., Keto-Enol Tautomerism of Quinolin-4-ol Scaffold)
The this compound scaffold exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) form and the keto (quinolin-4(1H)-one) form. This equilibrium is a critical factor that dictates the compound's chemical reactivity and mechanistic pathways.
In both solid and solution states, the keto form is predominantly favored over the enol form. acs.org Spectroscopic data, such as the presence of a carbonyl signal around 176.8 ppm in ¹³C NMR, confirms the prevalence of the 4-oxo-form in solvents like DMSO. acs.orglibretexts.org Theoretical calculations also support the greater stability of the quinolone form. nih.gov The stability of the keto tautomer is attributed to the π-electron delocalized system that confers aromatic character. acs.org In contrast, the enol form can be more dominant in the gas phase. acs.org
The mechanistic implications of this tautomerism are profound. The chemical behavior of the molecule can be understood by considering the reactivity of the dominant keto tautomer. For instance, electrophilic substitution reactions, such as nitration and halogenation, on 4(1H)-quinolones occur selectively at the C-3 position. acs.org This is because the quinolin-4-one structure behaves as an enaminone or a vinylogous amide, where the C-3 position is activated for attack by electrophiles. The enol form, 4-hydroxyquinoline, would be expected to direct electrophiles to the C-5 and C-8 positions of the benzene ring, similar to phenol. The observed C-3 selectivity in reactions like nitration is therefore strong evidence that the reaction proceeds through the more abundant and reactive keto tautomer.
Furthermore, the tautomeric equilibrium can be influenced by substituents. For example, a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a stable 6-membered intramolecular hydrogen bond. researchgate.net Conversely, substituents at the 2- or 8-position can favor the keto form due to extended conjugation and other hydrogen bonding interactions. researchgate.net This ability to shift the equilibrium has significant implications for controlling reaction pathways.
Influence of the tert-Butyl Group on Reaction Pathways and Selectivity (e.g., Steric and Electronic Effects)
The tert-butyl group at the C-6 position of the quinoline ring exerts significant steric and electronic effects that influence reaction pathways and regioselectivity, particularly in electrophilic aromatic substitution (EAS) on the benzene ring portion of the molecule.
Electronic Effects: The tert-butyl group is classified as an electron-donating, activating group. wikipedia.org It donates electron density to the aromatic ring primarily through an inductive effect (+I effect), where electron flow occurs from the sp³-hybridized alkyl carbon to the sp²-hybridized aromatic carbon. stackexchange.com A minor contribution from carbon-carbon hyperconjugation may also play a role. stackexchange.com This increased electron density makes the benzene ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. As an activating group, it acts as an ortho-para director. wikipedia.orgpressbooks.pub
Steric Effects: The most defining characteristic of the tert-butyl group is its large steric bulk. wikipedia.org This bulkiness creates significant steric hindrance at the positions ortho to its point of attachment (the C-5 and C-7 positions). pressbooks.pub While the group electronically activates the ortho and para positions, attack by an electrophile at the ortho positions is severely impeded. pressbooks.pub
Ring Expansion and Contraction Reactions of Related Quinone Systems
The quinolone tautomer of this compound is structurally related to quinones, which can participate in various skeletal rearrangement reactions, including ring expansions and contractions. These transformations provide pathways to novel heterocyclic systems.
Ring Expansion Reactions: 4-Quinolone derivatives have been shown to undergo an unexpected ring expansion to form benzazepinones. nih.govacs.org This transition-metal-free reaction occurs when 4-quinolones are treated with α-halo esters, phosphonates, or sulfones in the presence of a base like sodium hydride (NaH). nih.govacs.org A plausible mechanism involves the initial nucleophilic reaction of the quinolone with the α-halo reagent. acs.org Subsequent base-mediated deprotonation at the C-3 position, followed by an intramolecular attack at the C-4 carbon, leads to a cyclopropane intermediate. acs.org Rearrangement of this strained three-membered ring ultimately results in the expanded seven-membered benzazepinone ring system. acs.org In another example, oxindoles can be transformed into quinolinone isomers through a regiodivergent ring expansion, highlighting the utility of skeletal editing in generating diverse heterocyclic cores. nih.govacs.org
Ring Contraction Reactions: Quinone systems can also undergo ring contraction under specific conditions. The reaction of certain o-quinones with N-heterocyclic carbenes (NHCs), for instance, can lead to cyclopentenone and furanone derivatives. acs.orgacs.org These reactions are proposed to involve an initial adduct between the NHC and the quinone, which then undergoes an electrocyclic ring opening, followed by rearrangement and contraction of the original six-membered ring. acs.org Similarly, the reaction of 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone with indoline derivatives has been reported to result in a contraction of the o-quinone ring, forming complex polycyclic systems. nih.gov These transformations showcase the diverse reactivity of the quinone scaffold beyond simple addition or redox chemistry. acs.org
Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
For 6-Tert-butyl-3-nitroquinolin-4-ol (B6207058) , ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The tert-butyl group would present a characteristic singlet, integrating to nine protons, likely in the upfield region of the spectrum. The protons on the quinoline (B57606) core would appear as doublets or multiplets in the aromatic region, with their specific chemical shifts and coupling constants providing crucial information about their connectivity and spatial relationships. The presence of the hydroxyl proton at the 4-position would likely be observed as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show signals for the quaternary carbons of the tert-butyl group, the carbons of the quinoline ring system, and the carbon bearing the nitro group. The chemical shifts of the carbons in the aromatic rings would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| C(CH₃)₃ | ~1.4 (s, 9H) | ~35 |
| C(CH₃)₃ | - | ~32 |
| Aromatic-H | ~7.5-8.5 (m) | ~115-150 |
| OH | Variable (br s) | - |
Note: This table represents hypothetical data based on known chemical shift ranges for similar functional groups and structures. Actual experimental data is required for confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. In the IR spectrum of This compound , characteristic absorption bands would be anticipated. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-H stretching vibrations of the tert-butyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated quinoline system, substituted with a nitro group and a hydroxyl group, would be expected to exhibit characteristic absorption maxima in the UV-Vis spectrum, reflecting π→π* and n→π* transitions.
Anticipated IR Absorption Bands for this compound:
| Functional Group | Anticipated Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2970 |
| N=O Stretch (nitro) | 1500-1550 (asymmetric) |
| N=O Stretch (nitro) | 1300-1350 (symmetric) |
| C=C Stretch (aromatic) | 1450-1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For This compound (C₁₃H₁₄N₂O₃), HRMS would be used to determine its exact molecular weight. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, for instance, through the characteristic loss of a methyl group from the tert-butyl substituent or the loss of the nitro group.
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions
The definitive three-dimensional structure of a molecule in the solid state is determined by single-crystal X-ray diffraction. If suitable crystals of This compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which are crucial for understanding the compound's solid-state properties.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques used to study chiral molecules. As This compound is an achiral molecule, these techniques would not be applicable for its analysis.
Computational and Theoretical Chemistry Studies of 6 Tert Butyl 3 Nitroquinolin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For 6-tert-butyl-3-nitroquinolin-4-ol (B6207058), DFT calculations would be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity. While specific experimental data for this compound is scarce, DFT studies on related quinoline (B57606) derivatives provide a reliable framework for its theoretical characterization. For instance, studies on similar heterocyclic systems often utilize the B3LYP functional with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich quinolin-4-ol ring, particularly the phenoxide-like portion, while the LUMO is likely centered on the electron-withdrawing nitro group and the quinoline core. This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.
While direct data for this compound is not available, studies on other quinoline derivatives provide insight into typical HOMO-LUMO energy values.
Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: Data is for a representative quinoline derivative and not this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.65 |
| LUMO | -1.82 |
This interactive table is based on representative data for quinoline to illustrate the concept.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the hydroxyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The bulky, non-polar tert-butyl group would exhibit a neutral potential (green region). Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2).
These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in various chemical environments.
Table 2: Calculated Quantum Chemical Descriptors for a Representative Quinoline Derivative (Note: Data is for a representative quinoline derivative and not this compound)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.65 |
| Electron Affinity (A) | 1.82 |
| Electronegativity (χ) | 4.235 |
| Chemical Hardness (η) | 2.415 |
| Chemical Softness (S) | 0.207 |
This interactive table is based on representative data for quinoline to illustrate the concept.
Conformational Analysis and Energy Minimization Studies
The presence of a bulky tert-butyl group on the quinoline ring makes conformational analysis a critical aspect of understanding the molecule's three-dimensional structure and stability. The tert-butyl group can adopt various orientations relative to the planar quinoline ring system.
Energy minimization studies, typically performed using molecular mechanics or DFT methods, would aim to identify the most stable conformer of this compound. These studies calculate the potential energy of the molecule as a function of the rotation around the single bond connecting the tert-butyl group to the quinoline ring. The conformer with the lowest energy is the most populated at equilibrium. It is expected that steric hindrance between the tert-butyl group and the adjacent protons on the quinoline ring would be a major factor in determining the preferred conformation. Studies on other molecules with tert-butyl groups have shown that even small conformational changes can significantly impact the molecule's properties and biological activity. upenn.eduupenn.edu
Thermodynamic and Kinetic Studies of Tautomeric Forms and Reaction Pathways
Quinolin-4-ol derivatives can exist in two tautomeric forms: the -ol form (quinolin-4-ol) and the -one form (quinolin-4(1H)-one). For this compound, this equilibrium is a key feature of its chemical behavior.
Figure 1: Tautomeric Forms of this compound
Computational studies would focus on calculating the relative thermodynamic stabilities of these two tautomers. This is typically done by computing their Gibbs free energies using DFT. The solvent environment can play a crucial role in shifting this equilibrium, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM).
Furthermore, kinetic studies of the tautomerization process would involve locating the transition state structure connecting the two forms and calculating the activation energy barrier. This information is vital for understanding the dynamics of the tautomeric interconversion.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological receptor).
For this compound, MD simulations could be used to:
Explore the conformational landscape and the flexibility of the tert-butyl group.
Study the dynamics of hydrogen bonding with solvent molecules.
Investigate how the molecule interacts with other molecules, which is particularly important for understanding its potential biological activity.
These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems.
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For a novel compound like this compound, QSPR studies can provide valuable insights into its behavior and characteristics without the immediate need for extensive experimental testing. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.
The development of a QSPR model involves a systematic process. Initially, a dataset of compounds with known properties, structurally related to this compound, is compiled. For each of these molecules, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Subsequently, statistical methods are employed to derive a mathematical equation that links these descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.
Rationale for QSPR Studies on this compound
The application of QSPR modeling to this compound is driven by the desire to predict its physicochemical properties, which are crucial for its potential applications. For instance, properties such as solubility, melting point, and boiling point are fundamental for its synthesis, purification, and formulation. Furthermore, understanding its electronic properties can shed light on its reactivity and potential as a chromophore or in other material science applications. By leveraging QSPR, researchers can efficiently screen and prioritize derivatives of this compound with desired characteristics, thereby accelerating the research and development process.
Selection of Molecular Descriptors
The choice of molecular descriptors is a critical step in QSPR modeling, as they are the numerical representation of the molecular structure. For this compound, a combination of descriptors would be necessary to capture its unique structural features, including the quinoline core, the bulky tert-butyl group, the electron-withdrawing nitro group, and the hydroxyl group. These descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index. These are particularly useful for modeling properties related to molecular size and branching.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the molecule's shape and size. Examples include the molecular volume, surface area, and moments of inertia.
Electronic Descriptors: These quantify the electronic properties of the molecule and are crucial for understanding its reactivity and intermolecular interactions. Examples include the dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the nitro and hydroxyl groups makes these descriptors particularly relevant for this compound.
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as the molecular weight, number of atoms, and number of specific functional groups.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed description of the electronic structure. Examples include atomic charges, bond orders, and electrostatic potential values.
The table below illustrates a selection of molecular descriptors that would be pertinent for QSPR studies of this compound and its analogs.
| Descriptor Class | Descriptor Name | Description | Relevance for this compound |
| Topological | Wiener Index (W) | Sum of the distances between all pairs of atoms in the molecule. | Reflects molecular branching and compactness. |
| Kier & Hall Connectivity (χ) | Indices that describe the degree of branching in a molecule. | The tert-butyl group significantly influences branching. | |
| Geometrical | Molecular Volume (V) | The volume occupied by the molecule. | Important for understanding steric effects and packing. |
| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Relates to solubility and intermolecular interactions. | |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | The nitro and hydroxyl groups create a significant dipole moment. |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. | |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. | |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A fundamental property influencing many physical characteristics. |
| Number of Nitro Groups (nNO2) | The count of nitro functional groups. | Directly impacts electronic properties and reactivity. | |
| Quantum-Chemical | Mulliken Atomic Charges | Partial charges on individual atoms. | Provides insight into local electronic effects and reactivity sites. |
Development and Validation of QSPR Models
The development of a robust QSPR model for this compound would involve several key steps. After calculating a wide range of descriptors for a series of related compounds, a subset of the most relevant descriptors is selected using statistical techniques like correlation analysis and principal component analysis. This helps to avoid overfitting and improves the interpretability of the model.
Subsequently, a mathematical model is constructed using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). MLR, for instance, would yield an equation of the form:
Property = c0 + c1D1 + c2D2 + ... + cnDn
where Property is the physicochemical property being modeled, D1, D2, ..., Dn are the selected molecular descriptors, and c0, c1, c2, ..., cn are the regression coefficients determined from the statistical fitting.
The predictive performance of the developed QSPR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness. For external validation, the model is used to predict the properties of a set of compounds that were not used in the model development. The correlation between the predicted and experimental values for this external set provides a true measure of the model's predictive power.
The following table presents a hypothetical QSPR model for predicting the melting point of a series of substituted nitroquinolin-4-ols, illustrating the type of data and correlations that would be sought.
| Compound | Experimental Melting Point (°C) | Predicted Melting Point (°C) | Molecular Weight ( g/mol ) | LogP |
| 3-nitroquinolin-4-ol | 275 | 273 | 190.15 | 1.8 |
| 6-methyl-3-nitroquinolin-4-ol | 290 | 288 | 204.18 | 2.3 |
| This compound | (unknown) | 315 | 246.26 | 3.5 |
| 6-chloro-3-nitroquinolin-4-ol | 305 | 303 | 224.59 | 2.6 |
| 6-methoxy-3-nitroquinolin-4-ol | 285 | 286 | 220.18 | 1.9 |
Note: The predicted melting point for this compound is a hypothetical value based on a potential QSPR model.
Predicted Physicochemical Properties
Through validated QSPR models, it would be possible to predict a range of physicochemical properties for this compound. These predictions, while not a substitute for experimental measurement, can guide further research and highlight potential applications.
For example, a QSPR model for solubility could predict whether this compound is more soluble in polar or non-polar solvents, which is critical information for its use in various chemical processes. Similarly, models for thermal stability, such as one predicting the decomposition temperature, would be invaluable for assessing its suitability in high-temperature applications. Electronic properties like the band gap, predicted from HOMO and LUMO energies, could indicate its potential as a semiconductor or in optoelectronic devices.
The table below summarizes some of the key physicochemical properties of this compound that could be targeted by QSPR modeling and their potential implications.
| Property | Predicted Value (Hypothetical) | QSPR Descriptors of Influence | Potential Implication |
| Aqueous Solubility | Low | LogP, Polar Surface Area | Challenges in aqueous-based formulations, preference for organic solvents. |
| Melting Point | High | Molecular Weight, Lattice Energy | High thermal stability of the solid state. |
| Boiling Point | High | Molecular Weight, van der Waals forces | Low volatility. |
| LogP | 3.5 | Hydrophobic surface area, number of polar atoms | High lipophilicity, potential for bioaccumulation. |
| Dipole Moment | High | Atomic charges, geometry | Significant intermolecular dipole-dipole interactions. |
| HOMO-LUMO Gap | Moderate | Electronic and quantum-chemical descriptors | Potential for chromophoric and electronic applications. |
Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Aspects
Correlating Structural Features with Theoretical Binding Interactions
Quinoline (B57606) Core : The bicyclic aromatic system of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a receptor's binding site. cambridgemedchemconsulting.com
4-ol Group : The hydroxyl group at the C4 position is a critical contributor to binding, acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with polar residues in a binding pocket.
Nitro Group : The nitro group at the C3 position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly influence the electronic distribution across the quinoline ring system and facilitate interactions with electropositive sites or hydrogen bond donors on a target protein. mdpi.comresearchgate.net
tert-Butyl Group : The bulky and hydrophobic tert-butyl group at the C6 position primarily engages in van der Waals and hydrophobic interactions. nih.gov This group can occupy a hydrophobic pocket within a binding site, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. nih.gov
The interplay of these features suggests a binding mode where the molecule anchors itself through hydrogen bonds via the 4-ol and 3-nitro groups, while the quinoline ring engages in aromatic stacking and the tert-butyl group secures the ligand in a non-polar sub-pocket.
Role of the Nitro Group in Modulating Molecular Interactions and Mechanisms
The nitro group is not a passive substituent; it actively modulates the electronic properties and interaction potential of the entire molecule. Its strong electron-withdrawing nature, through both inductive and resonance effects, is a key determinant of the compound's reactivity and binding capabilities. researchgate.net
Electronic Modulation : The nitro group deactivates the quinoline ring, making it more electron-deficient. This alteration of the molecular electrostatic potential can enhance interactions with electron-rich domains of a receptor. mdpi.com Studies on quinoline derivatives have shown that electron-withdrawing substituents can increase biological activity by promoting charge-transfer interactions with a biological target. researchgate.net
Hydrogen Bonding : The oxygen atoms of the nitro group are effective hydrogen bond acceptors, allowing for specific interactions that can increase binding affinity and selectivity.
Masked Electrophile : The nitro group can act as a "masked electrophile." Under specific conditions within an enzyme's active site, it can be converted to a more reactive species, such as a nitronic acid, which can then form a covalent bond with a nearby nucleophilic residue like cysteine. researchgate.netnih.gov This mechanism transforms a reversible binding event into an irreversible inhibition.
| Property of Nitro Group | Effect on Molecular Interaction/Mechanism | Reference |
|---|---|---|
| Strong Electron-Withdrawing Nature | Modulates electronic distribution of the quinoline ring, enhancing interactions with electron-rich protein domains. | mdpi.com |
| Hydrogen Bond Acceptor | Forms specific, directional bonds with donor residues in a binding site, increasing affinity. | cambridgemedchemconsulting.commdpi.com |
| Masked Electrophile | Can be activated within a binding site to form covalent adducts with nucleophilic residues (e.g., cysteine), leading to irreversible inhibition. | researchgate.netnih.gov |
Influence of the tert-Butyl Group on Molecular Recognition and Ligand Binding
The tert-butyl group at the C6 position exerts significant influence through its steric bulk and hydrophobicity, playing a crucial role in molecular recognition and the stability of the ligand-receptor complex.
Steric Influence and Selectivity : The large size of the tert-butyl group acts as a "steric anchor," dictating the orientation of the molecule within a binding pocket. This bulk can confer selectivity, as only receptors with a sufficiently large and appropriately shaped pocket can accommodate the ligand.
Hydrophobic Interactions : As a lipophilic moiety, the tert-butyl group is ideally suited to interact with hydrophobic patches on a protein surface. The release of ordered water molecules from such a surface upon binding results in a significant entropic gain, which is a major driving force for ligand binding. nih.govnih.gov
Metabolic Shielding : In drug design, bulky groups like tert-butyl are often introduced to sterically hinder sites of metabolic attack. manchester.ac.uk By blocking access for metabolic enzymes, the tert-butyl group can increase the metabolic stability and bioavailability of the compound.
| Property of tert-Butyl Group | Effect on Molecular Interaction/Binding | Reference |
|---|---|---|
| Steric Bulk | Dictates ligand orientation and provides selectivity for specific binding pockets. | manchester.ac.uk |
| Hydrophobicity | Engages in van der Waals and hydrophobic interactions, contributing to binding affinity through the hydrophobic effect. | nih.govnih.gov |
| Metabolic Shielding | Can protect the molecule from metabolic degradation, potentially increasing its in vivo half-life. | manchester.ac.uk |
Impact of Quinolin-4-ol Tautomerism on Mechanistic Activity
The quinolin-4-ol core of the molecule exists in a tautomeric equilibrium with its 4-quinolone form. This phenomenon is critical as the two tautomers have different structural and electronic properties, which in turn affects their biological activity. acs.orgnih.gov
Tautomeric Forms : The two forms are the aromatic 4-hydroxyquinoline (B1666331) (enol form) and the non-aromatic in the pyridone ring 4-quinolone (keto form). The equilibrium between these two can be influenced by factors such as the solvent environment and the nature of other substituents on the ring. nih.govresearchgate.net
Stability and Aromaticity : Theoretical calculations on related quinolone systems often indicate a preference for the hydroxyquinoline form. acs.orgnih.gov This tautomer is fully aromatic in both rings, which confers significant thermodynamic stability. The quinolone form, by contrast, possesses a non-aromatic nitrogen-containing ring. acs.org
Differential Binding Interactions : The mechanistic activity is profoundly impacted by which tautomer is predominant. The 4-hydroxyquinoline form presents a phenolic hydroxyl group, which is an excellent hydrogen bond donor. Conversely, the 4-quinolone form features a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). acs.org Docking studies on some quinolones have highlighted the key role of the 4-oxo and N-H groups for specific drug-target interactions. acs.orgnih.gov Therefore, the tautomeric state directly determines the hydrogen bonding pattern the molecule can engage in, which is often crucial for potent biological activity.
Design Principles for Modulating Mechanistic Activity through Substituent Effects
Based on the SAR principles discussed, the mechanistic activity of 6-tert-butyl-3-nitroquinolin-4-ol (B6207058) can be rationally modulated by altering its substituents. The goal of such modifications is to optimize interactions with a target receptor to enhance potency, selectivity, or pharmacokinetic properties. manchester.ac.ukmdpi.com
Modulating the C3-Substituent : The potent electron-withdrawing nitro group could be replaced with other groups to fine-tune the electronic properties of the quinoline ring.
Alternative Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Cl, -Br) or a cyano (-CN) group could be substituted to modulate the degree of electron withdrawal and act as alternative hydrogen bond acceptors. acs.org
Electron-Donating Groups (EDGs) : Introducing an amino (-NH2) or methoxy (B1213986) (-OCH3) group would have the opposite effect, increasing the electron density of the ring system and potentially favoring interactions with different types of receptor sites.
Modulating the C6-Substituent : The size and nature of the C6-substituent can be varied to probe the limits of the hydrophobic pocket and optimize van der Waals contacts.
Varying Alkyl Groups : Replacing the tert-butyl group with smaller (e.g., isopropyl) or larger, more complex hydrophobic groups could refine the fit within the binding site.
Introducing Flexibility : Replacing the rigid tert-butyl group with a flexible chain, such as an isobutyl or neopentyl group, could allow the ligand to adapt more effectively to the topology of the binding site. wikipedia.org
Positional Isomerism : Moving the tert-butyl or nitro group to other positions on the quinoline ring would drastically alter the molecule's shape and electronic profile, likely leading to different activity and selectivity profiles. Studies on substituted quinolines confirm that the position of substituents is critical for activity. researchgate.netacs.org
| Modification Strategy | Rationale | Potential Outcome | Reference |
|---|---|---|---|
| Replace C3-Nitro with other EWGs (e.g., -Cl, -CN) | Fine-tune electronic properties and hydrogen bonding capacity. | Altered potency and binding affinity. | acs.org |
| Replace C3-Nitro with EDGs (e.g., -NH2, -OCH3) | Increase electron density of the quinoline ring. | Shift in binding mode or target selectivity. | mdpi.com |
| Vary C6-Alkyl Group Size/Shape | Optimize fit and hydrophobic interactions within the binding pocket. | Enhanced potency and/or selectivity. | acs.org |
| Alter Substituent Positions | Explore different molecular geometries and interaction points. | Discovery of novel activity profiles. | researchgate.net |
Proposed Biological Mechanisms of Action: in Vitro Studies
Investigation of Molecular Targets and Binding Mechanisms
While direct enzyme inhibition kinetic studies for 6-tert-butyl-3-nitroquinolin-4-ol (B6207058) are not present in the current literature, the broader family of quinoline (B57606) derivatives is known to interact with various enzymes. The mechanism for similar compounds often involves targeting enzymes that are critical for the replication of pathogens. For instance, some quinoline analogues interfere with enzymes involved in nucleic acid synthesis, which is a vital pathway for both bacteria and viruses.
The binding mechanism is often competitive, where the inhibitor molecule vies with the natural substrate for the enzyme's active site. In such cases, the inhibitor's presence increases the apparent Michaelis–Menten constant (Km) of the enzyme without affecting the maximum reaction velocity (Vmax). It is plausible that this compound could act as an inhibitor for specific enzymes, potentially those in neurological or oncological pathways, a characteristic noted in other substituted isoquinoline (B145761) derivatives. However, without specific kinetic data or binding studies, this remains a hypothesis based on chemical similarity.
Cellular Mechanistic Studies
Direct studies on how this compound modulates gene expression or specific cellular pathways are currently unavailable. Nevertheless, research on the related compound 4-nitroquinoline-N-oxide (4NQO) offers significant insights. 4NQO is a potent inducer of the soxRS regulon in Escherichia coli. In this system, the SoxR protein acts as a redox-sensitive activator for the soxS gene. The subsequent activation of the soxS gene product triggers a defensive response against oxidative stress. This transcriptional induction is a key cellular response to the presence of redox-cycling agents.
Furthermore, other complex heterocyclic molecules have been shown to exert their effects by modulating key signaling pathways. For example, certain curcumin (B1669340) analogues can induce anti-proliferative activity in non-small cell lung cancer cells by regulating differentially expressed genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. Similarly, some 4-anilinoquinazoline (B1210976) analogues have been found to disrupt critical signaling pathways in cancer cells, leading to programmed cell death (apoptosis) and a reduction in cell proliferation. These examples suggest that a potential mechanism for this compound could involve interference with fundamental cellular signaling cascades.
Induction of Cellular Stress Responses
A prominent mechanism associated with nitroaromatic compounds like 4-nitroquinoline-N-oxide (4NQO) is the induction of potent cellular stress, particularly oxidative stress. 4NQO is a powerful redox-cycling agent, meaning it can be enzymatically reduced to a radical anion that then reacts with molecular oxygen to regenerate the parent compound while producing a superoxide (B77818) radical. This cycle repeats, generating significant amounts of reactive oxygen species (ROS). The resulting oxidative stress can lead to widespread damage to cellular components, including lipids, proteins, and DNA. Studies have demonstrated that bacterial strains deficient in superoxide dismutases or oxidative DNA repair enzymes are exceptionally sensitive to the killing effects of 4NQO, confirming the critical role of oxidative stress in its mode of action. Given its structural similarity, it is highly probable that this compound could also induce oxidative stress within cells.
Interaction with Key Biological Macromolecules
The biological activity of quinoline derivatives is often mediated through their direct interaction with essential macromolecules. A primary target is DNA. The related compound 4-nitroquinoline-N-oxide (4NQO) is known to form adducts with DNA after metabolic activation, a key step in its carcinogenic activity. The oxidative stress induced by 4NQO also leads to oxidative DNA damage. It is plausible that this compound could interfere with DNA synthesis and repair mechanisms, a trait observed in other quinolin-4-ol analogues.
Beyond DNA, these compounds can interact with proteins. Studies on other molecules show that they can bind to major serum proteins like bovine serum albumin (BSA) and human serum albumin (HSA), causing conformational changes and quenching their intrinsic fluorescence, which indicates a direct binding interaction. Such interactions can affect the protein's function and the transport of other molecules. The primary mechanism of action for many antibacterial agents involves targeting and inhibiting specific proteins, such as the penicillin-binding proteins (PBPs) involved in cell wall synthesis.
Mechanistic Insights into Anti-proliferative Effects in Cancer Cell Lines
While no specific studies on the anti-proliferative mechanisms of this compound have been published, the quinoline and quinazoline (B50416) scaffolds are central to many anticancer agents. The mechanisms for these related compounds are well-documented and provide a strong basis for proposed actions.
A common mechanism is the induction of apoptosis (programmed cell death). For instance, a novel 4-anilinoquinazoline analogue, DW-8, was shown to induce apoptosis in colorectal cancer cells by arresting the cell cycle in the G2 phase and activating the intrinsic apoptotic pathway, which involves caspase-9, caspase-3, and caspase-7. This process is often accompanied by an increase in reactive oxygen species (ROS) and subsequent nuclear fragmentation. Other compounds, like betulin (B1666924) derivatives, exhibit antiproliferative effects by reducing the mitochondrial membrane potential, a key event in the apoptotic cascade. It is hypothesized that this compound may act as a scaffold for developing new anticancer agents that function by targeting specific enzymes and pathways linked to tumor growth.
Table 1: Examples of Anti-proliferative Mechanisms in Related Heterocyclic Compounds
| Compound Class | Cell Line | Observed Mechanism |
|---|---|---|
| 4-Anilinoquinazoline | SW620 (Colon Cancer) | G2 phase cell cycle arrest, activation of intrinsic apoptosis (caspases-9, -3, 7), increased ROS. |
| Curcumin Analogue (MS13) | NCI-H520 (Lung Cancer) | Modulation of PI3K-AKT, MAPK, and cell cycle-apoptosis pathways. |
| Betulin Derivative | SK-OV-3 (Ovarian Cancer) | Reduction of mitochondrial membrane potential, cytotoxicity. |
Mechanistic Understanding of Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-established, though the specific mechanisms for this compound have not been elucidated. The general mechanisms for related compounds involve the disruption of fundamental cellular processes in microbes.
One proposed mechanism is the inhibition of enzymes crucial for microbial replication, such as those involved in DNA synthesis. Another common mechanism, seen with agents like terpinen-4-ol, involves interference with the synthesis of the bacterial cell wall by targeting key enzymes like penicillin-binding protein 2a (PBP2a). The disruption of cell membrane integrity is another key antimicrobial strategy. Phenolic compounds like thymol (B1683141) and carvacrol (B1668589) are believed to destabilize the phospholipid bilayer, increasing its permeability and leading to the leakage of vital intracellular components. This disruption of the cell membrane and its associated proteins is a likely mode of action for many antimicrobial quinolines. Given that this compound is a quinoline derivative, its potential antimicrobial activity could stem from one or more of these established mechanisms.
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The efficient synthesis of functionalized quinolines is crucial for enabling their systematic investigation. While no specific route for 6-tert-butyl-3-nitroquinolin-4-ol (B6207058) has been published, established methods for analogous structures provide a blueprint for its future synthesis.
Future synthetic strategies could focus on:
Multi-component Reactions: Three-component reactions, which have been successfully used to prepare benzo[g]pyrimido[4,5-b]quinolines, offer a convergent and atom-economical approach. mdpi.com A potential strategy could involve the condensation of a suitably substituted aniline (B41778), an aldehyde, and a β-ketoester.
Palladium-Catalyzed Cross-Coupling: Regioselective palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the quinoline (B57606) core. nih.govresearchgate.net A plausible route could start with a pre-functionalized quinoline, such as 6-bromo-3-nitroquinolin-4-ol, followed by a Suzuki or Stille coupling to introduce the tert-butyl group. The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile from 6-bromo-4-chloro-3-nitroquinoline (B1343797) highlights the feasibility of functionalizing such scaffolds. researchgate.net
Classical Cyclization Methods: The Skraup-Doebner-Miller reaction, a classic method for quinoline synthesis, could be adapted using 2-(tert-butyl)aniline as a starting material. nih.gov Subsequent nitration and hydroxylation steps would yield the target molecule. The nitration of 6-bromoquinolin-4-ol (B142416) to 6-bromo-3-nitroquinolin-4-ol demonstrates the viability of introducing the nitro group at the 3-position. researchgate.net
Photocatalysis: Modern photocatalytic methods, which have been employed to synthesize compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, could offer milder and more efficient reaction conditions, avoiding the use of harsh reagents. google.com
| Synthetic Strategy | Key Precursors/Reagents | Potential Advantages | Reference Example |
| Multi-component Reaction | Substituted aniline, aldehyde, β-ketoester | Atom economy, convergence | Synthesis of benzo[g]pyrimido[4,5-b]quinolines mdpi.com |
| Pd-Catalyzed Coupling | 6-Bromo-3-nitroquinolin-4-ol, tert-butylboronic acid | High regioselectivity, functional group tolerance | Synthesis of quinoline-based fluorescent probes nih.govresearchgate.net |
| Skraup-Doebner-Miller | 2-(tert-butyl)aniline, acrolein derivative | Classic, well-established method | Synthesis of 8-(tert-butyl)-2-methylquinoline nih.gov |
| Photocatalysis | 2-aminopyridine derivative, oxidant | Mild conditions, avoids heavy metals | Preparation of piperazine-1-tert-butyl carboxylate derivative google.com |
Advanced Computational Modeling for Mechanism Prediction and Lead Design
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before its synthesis.
Future computational studies should include:
Quantum Mechanics (QM) and Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (NMR, IR), and determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.gov This information is vital for understanding the molecule's reactivity and photophysical properties.
Quantitative Structure-Activity Relationship (QSAR): Once biological data becomes available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed to correlate structural features with biological activity. nih.gov Such models can guide the design of new derivatives with enhanced potency by identifying key steric and electrostatic interactions. nih.gov
Molecular Docking and Dynamics: To explore potential biological targets, molecular docking can simulate the binding of this compound to the active sites of various proteins. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complexes and provide insights into the binding thermodynamics.
Reactivity Prediction: Machine learning models trained on large reaction datasets can predict the most likely sites of electrophilic or nucleophilic attack on the quinoline ring, guiding its further functionalization. researchgate.net
| Computational Method | Predicted Property/Application | Relevance for this compound | Reference Study |
| DFT (B3LYP/6-31G*) | Molecular geometry, electronic structure, spectral data | Foundational understanding of physical and chemical properties. | EGFR inhibitor modeling nih.gov |
| 3D-QSAR (CoMFA) | Correlation of 3D structure with biological activity (pIC50) | Guide optimization of anticancer activity. | Quinoline derivatives as STK10 inhibitors nih.gov |
| Molecular Docking | Binding mode and affinity to biological targets | Identification of potential protein targets (e.g., kinases, tubulin). | Quinazoline (B50416) EGFR inhibitors nih.gov |
| Machine Learning | Prediction of reactive sites | Guiding synthetic modifications for probe development or lead optimization. | Active site prediction in quinolines researchgate.net |
Exploration of Supramolecular Interactions
The quinoline ring system is an excellent building block for supramolecular chemistry due to its ability to participate in various non-covalent interactions. The substituents on this compound provide multiple handles for directing self-assembly.
Future research in this area could explore:
Hydrogen Bonding: The 4-ol group is a strong hydrogen bond donor and acceptor, capable of forming robust chains or networks. The nitro group can also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic quinoline core can form π-π stacking interactions, which are crucial in the assembly of many organic materials and in the binding of drugs to DNA or protein targets. nih.govresearchgate.net
C-H···π and C-H···O Interactions: The tert-butyl group's C-H bonds can interact with the π-system of adjacent quinoline rings, while the aromatic C-H bonds can interact with the oxygen atoms of the nitro and hydroxyl groups. acs.org These weaker interactions provide fine control over the final supramolecular architecture.
Tunable Assembly: The interplay of these interactions could lead to the formation of complex structures like helices, coordination polymers, or liquid crystals. nih.govacs.org The study of regioregular poly(4-alkyl-2,6-quinoline)s shows that side-chain length significantly influences lamellar spacing and molecular aggregation, a principle that applies to the tert-butyl group. acs.org
| Interaction Type | Participating Groups | Potential Supramolecular Outcome | Reference Example |
| Hydrogen Bonding | -OH, -NO2 | Chains, sheets, 3D frameworks | N-phenyl-4-hydroxy-quinoline-2-one complexes researchgate.net |
| π-π Stacking | Quinoline aromatic rings | Columnar stacks, ordered layers in crystals | Styryl-hydroxy quinoline assemblies nih.govacs.org |
| C-H···π | tert-butyl C-H, quinoline ring | Stabilization of crystal packing | General feature in quinoline crystal engineering acs.org |
| Metal Coordination | -OH, N (pyridine ring) | Metallosupramolecular architectures | Quinolone-based metal complexes researchgate.net |
Mechanistic Studies on Emerging Biological Targets
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The unique combination of substituents in this compound makes it a candidate for interacting with several important biological targets.
Potential targets for investigation include:
Protein Kinases: Many quinoline-based compounds are potent kinase inhibitors. The 3-nitroquinoline (B96883) scaffold has been specifically designed to target the epidermal growth factor receptor (EGFR) kinase. nih.gov Other potential targets include serine/threonine kinases like STK10 and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govf1000research.com
Tubulin: Certain 2-aryl-trimethoxyquinoline analogs act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov The planar quinoline ring of the target compound could potentially fit into one of the tubulin binding sites.
DNA and Associated Enzymes: Nitroaromatic compounds are known to be activated by cellular reductases to form radical species that can damage DNA. Furthermore, the planar quinoline ring can intercalate into DNA, while other quinolones inhibit enzymes like topoisomerase and DNA gyrase.
Parasitic Targets: Nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inducing programmed cell death. mdpi.com This suggests that this compound could be explored as a potential antichagasic agent.
| Potential Biological Target Class | Specific Example(s) | Mechanism of Action | Reference Compound Class |
| Protein Kinases | EGFR, STK10, VEGFR-2 | ATP-competitive inhibition | 3-Nitroquinolines, Oxindoles nih.govf1000research.com |
| Cytoskeletal Proteins | Tubulin | Inhibition of microtubule polymerization | 2-Aryl-trimethoxyquinolines nih.gov |
| Nucleic Acids/Enzymes | DNA, Topoisomerase | Intercalation, strand breaks, enzyme inhibition | Camptothecin, Quinolones |
| Parasitic Enzymes/Pathways | Trypanosoma cruzi targets | Induction of apoptosis, redox cycling | Nitroxoline mdpi.com |
Design of Probes for Mechanistic Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system. The quinoline scaffold is an excellent platform for developing fluorescent probes due to its inherent photophysical properties.
Future work could focus on designing probes based on this compound for:
Fluorescent Bioimaging: The quinoline core is a known fluorophore. nih.gov The electronic properties of this compound, influenced by the electron-donating hydroxyl (in its phenolate (B1203915) form) and electron-withdrawing nitro groups, could lead to interesting fluorescence characteristics, such as sensitivity to the local environment (solvatochromism) or pH. nih.gov
"Turn-on" Sensors: The molecule could be functionalized to create a "turn-on" fluorescent probe. For example, the hydroxyl group could be masked with a recognition moiety that is cleaved by a specific analyte or enzyme. This cleavage would restore the original fluorophore, leading to a detectable signal. Quinoline-based probes have been developed for analytes like hydrazine (B178648) on this principle. researchgate.net
Probes for Reactive Oxygen Species (ROS): The nitroaromatic group can be sensitive to the cellular redox environment. It may be possible to design a probe where the fluorescence is modulated by the presence of specific reactive oxygen or nitrogen species.
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker, this compound could be converted into an affinity-based probe to covalently label its biological target, facilitating target identification and validation.
Q & A
Q. What protocols mitigate hazards during large-scale synthesis (e.g., nitro group instability)?
- Methodology :
- Process safety : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.
- Inert atmosphere : Perform nitration under nitrogen with controlled addition rates to prevent runaway reactions.
- Waste management : Neutralize spent nitrating acid with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
